Methyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound features a nitrothiophene moiety, which is often associated with antimicrobial and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Nitrothiophene Moiety: This step might involve the nitration of thiophene followed by its coupling with the pyrimidine ring through a suitable linker.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale production.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrothiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Anti-inflammatory Activity: The compound might inhibit specific enzymes or signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: can be compared with other pyrimidine derivatives such as:
Uniqueness
- The presence of the nitrothiophene moiety distinguishes it from other pyrimidine derivatives, potentially imparting unique biological activities.
Properties
IUPAC Name |
methyl 3,4-dimethyl-6-(5-nitrothiophen-2-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-6-9(11(16)20-3)10(13-12(17)14(6)2)7-4-5-8(21-7)15(18)19/h4-5,10H,1-3H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGKBMNSYASWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(S2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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